An In-depth Technical Guide to 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
An In-depth Technical Guide to 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. As a specialized fluorinated aromatic ketone, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic route via Friedel-Crafts acylation, and an analysis of its chemical reactivity based on the interplay of its functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique molecule in their work.
Introduction
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, with CAS Number 845823-08-7, is an intriguing molecule that combines several key functional groups which impart a unique set of electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the adjacent carbonyl group and the overall electronic nature of the molecule.[1][2] In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4]
Conversely, the aromatic ring is substituted with two electron-donating methyl groups and a strongly electron-donating methoxy group. This electron-rich aromatic system is poised for specific reactivity in electrophilic aromatic substitution reactions and influences the overall polarity and solubility of the compound. This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the key identifiers and predicted physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 845823-08-7 | [5] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [5] |
| Molecular Weight | 232.20 g/mol | |
| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [6] |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [6] |
| Predicted Boiling Point | Not available | - |
| Predicted Melting Point | Not available | - |
| Predicted Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the compound's structure.
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | Aromatic C-H (positions 2' and 6') |
| ~3.8 | s | 3H | Methoxy (-OCH₃) |
| ~2.3 | s | 6H | Methyl (-CH₃) |
The carbon NMR spectrum will be characterized by the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.
| Chemical Shift (ppm) | Assignment |
| ~185 | Carbonyl (C=O) |
| ~160 | Aromatic C-O |
| ~135 | Aromatic C-C(O) |
| ~130 | Aromatic C-CH₃ |
| ~125 | Aromatic C-H |
| ~117 (q, J ≈ 290 Hz) | Trifluoromethyl (-CF₃) |
| ~55 | Methoxy (-OCH₃) |
| ~16 | Methyl (-CH₃) |
A single signal is expected in the fluorine NMR spectrum due to the chemical equivalence of the three fluorine atoms.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -72 | s | -CF₃ |
The IR spectrum will show characteristic absorption bands for the carbonyl and other functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1710 | C=O (ketone) stretch |
| ~1600, ~1480 | C=C (aromatic) stretch |
| ~1250-1050 | C-F stretch (strong) |
| ~1250, ~1030 | C-O (ether) stretch |
| ~2950 | C-H (aliphatic) stretch |
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 232 | [M]⁺ |
| 217 | [M - CH₃]⁺ |
| 163 | [M - CF₃]⁺ |
| 135 | [M - COCF₃]⁺ |
Synthesis
A plausible and efficient method for the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is through the Friedel-Crafts acylation of 2,4-dimethylanisole with trifluoroacetic anhydride.[7] The electron-rich nature of the 2,4-dimethylanisole ring facilitates this electrophilic aromatic substitution.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.
Detailed Experimental Protocol (Predicted)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.
-
Substrate Addition: Dissolve 2,4-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Acylating Agent Addition: Dissolve trifluoroacetic anhydride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.
Chemical Reactivity
The chemical reactivity of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is dictated by the interplay of its three key functional components: the trifluoroacetyl group, the aromatic ring, and the activating substituents.
The Trifluoroacetyl Group
The strongly electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic.[2][8] This makes the ketone susceptible to nucleophilic attack, a key feature in many synthetic transformations. Compared to its non-fluorinated analog, acetophenone, this compound will exhibit enhanced reactivity towards nucleophiles.[9]
The Aromatic Ring
The benzene ring is highly activated due to the presence of two methyl groups and one methoxy group, all of which are electron-donating. The methoxy group, in particular, is a strong activating group. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions.
Regioselectivity in Electrophilic Aromatic Substitution
The directing effects of the substituents will govern the position of further substitution on the aromatic ring. The methoxy group is a powerful ortho-, para-director. The two methyl groups are also ortho-, para-directors. The trifluoroacetyl group is a deactivating meta-director. The combined effect of the activating groups will strongly direct incoming electrophiles to the positions ortho to the methoxy group (positions 3' and 5' are already substituted) and ortho/para to the methyl groups. The most likely position for further electrophilic attack is the 2' or 6' position, ortho to a methyl group and meta to the other methyl and the methoxy group.
Caption: A diagram illustrating the electronic influences of the functional groups.
Potential Applications
While specific applications for this molecule have not been extensively reported, its structure suggests significant potential in several areas of chemical research and development.
Medicinal Chemistry
The trifluoromethylketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of certain enzymes, particularly serine and cysteine proteases.[10][11] The electron-rich aromatic portion of the molecule could be tailored to interact with specific receptor pockets. Therefore, this compound could serve as a valuable scaffold for the design of novel therapeutic agents.
Materials Science
Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. Trifluoroacetophenone derivatives can be used as monomers in the synthesis of such polymers. The specific substitution pattern on the aromatic ring of this molecule could be exploited to fine-tune the properties of resulting materials.
Conclusion
3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a molecule with a rich and complex chemical character. The convergence of a highly electrophilic trifluoroacetyl group with an electron-rich, substituted aromatic ring creates a platform for diverse chemical transformations and potential applications. While further experimental validation of its properties and reactivity is needed, the foundational chemical principles outlined in this guide provide a strong basis for its exploration in the fields of drug discovery, agrochemicals, and materials science.
References
-
The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026-01-15). Inorganic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]
-
A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. (2024-07-17). ChemRxiv. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Molecules. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]
-
Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. [Link]
-
4'-Methoxy-2,2,2-trifluoroacetophenone. SpectraBase. [Link]
-
2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014-04-15). The Journal of Organic Chemistry. [Link]
-
2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. ChemBK. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010-02-23). Molecules. [Link]
-
15 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Friedel Crafts Acylation. Scribd. [Link]
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017-12-01).
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]
-
Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional. (2022-02-07). Yanbu Journal of Engineering and Science. [Link]
-
Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020-10-15). YouTube. [Link]
-
Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
-
4'-Methoxy-2,2,2-trifluoroacetophenone. NIST WebBook. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (2009-02-18). Journal of the American Chemical Society. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 8. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
